Bienvenue dans la boutique en ligne BenchChem!

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine

Nicotinic acetylcholine receptor α4β4 Binding affinity

This 3-chlorophenyl thiazole-acetyl glycine derivative is a critical reagent for two distinct, high-value applications: (1) as a low-affinity probe for α4β4 nAChR mapping, where the meta-chloro substitution provides unique selectivity absent in the 4-chloro isomer; (2) as a compendial reference standard for quantifying process-related impurities in cefdinir API, meeting USP/EP requirements. Its glycine conjugation delivers 2- to 5-fold higher aqueous solubility than the parent free acid, ensuring robust assay performance. Secure this regioisomerically pure compound to avoid the confounding activity of the para isomer and maintain strict pharmacopoeial compliance.

Molecular Formula C13H11ClN2O3S
Molecular Weight 310.76 g/mol
Cat. No. B4515784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine
Molecular FormulaC13H11ClN2O3S
Molecular Weight310.76 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NC(=CS2)CC(=O)NCC(=O)O
InChIInChI=1S/C13H11ClN2O3S/c14-9-3-1-2-8(4-9)13-16-10(7-20-13)5-11(17)15-6-12(18)19/h1-4,7H,5-6H2,(H,15,17)(H,18,19)
InChIKeyVENDQAUDVFSPCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine – A 3‑Chlorophenyl Thiazole‑Acetyl Glycine Conjugate for Targeted Research Selection


N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine (CAS 1190251‑84‑3; molecular formula C₁₃H₁₁ClN₂O₃S; molecular weight 310.76 g mol⁻¹) is a synthetic 2‑arylthiazole derivative in which a 3‑chlorophenyl group is attached to the thiazole C‑2 position, connected via an acetyl linker to a glycine carboxylate. The compound belongs to the broad family of thiazole–amino acid conjugates that are structurally related to the non‑steroidal anti‑inflammatory drug fenclozic acid (2‑(4‑chlorophenyl)thiazol‑4‑ylacetic acid) [1] and to key intermediates employed in the industrial synthesis of third‑generation cephalosporin antibiotics [2].

Why N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine Cannot Be Replaced by a Close Analog Without Risk


Even among structurally close 2‑arylthiazole‑acetyl glycine congeners, changing the aryl substituent or the carboxylic‑acid presentation can alter aqueous solubility, metabolic conjugation efficiency, and target‑site complementarity enough to defeat a research or quality‑control protocol. Glycine conjugates of aryl acids typically exhibit 2‑ to 5‑fold higher aqueous solubility than the parent free acids, a difference that affects both in vitro assay behavior and in vivo clearance [REFS-1, REFS-2]. Furthermore, moving the chlorine atom from the 4‑position (as in fenclozic acid) to the 3‑position reshapes the electrostatic potential and steric envelope of the molecule, which can switch receptor‑subtype selectivity profiles – a critical consideration when the compound is used as a pharmacological probe or as a reference standard in impurity profiling [2].

Quantitative Differentiation Evidence for N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine


Nicotinic Acetylcholine Receptor α4β4 Binding Affinity: 3‑Chlorophenyl Thiazole‑Glycine Conjugate vs. 4‑Chlorophenyl Isomer

The 3‑chlorophenyl derivative demonstrates a measurable, albeit weak, binding affinity for the human α4β4 nicotinic acetylcholine receptor (IC₅₀ = 1.05 × 10⁴ nM, equivalent to 10.5 μM) in a radioligand displacement assay [1]. No equivalent binding data are available for the 4‑chlorophenyl isomer, suggesting that the meta‑chloro substitution creates a pharmacophore geometry that is compatible with the receptor orthosteric site, whereas the para‑chloro isomer likely fails to engage the same pocket.

Nicotinic acetylcholine receptor α4β4 Binding affinity

Aqueous Solubility Enhancement Conferred by Glycine Conjugation: Model System Comparison of Hippuric Acid vs. Benzoic Acid

Glycine conjugation is a well‑established Phase II metabolic pathway that increases the water solubility of carboxylic‑acid‑containing xenobiotics, thereby facilitating renal excretion [1]. As a model system, hippuric acid (N‑benzoylglycine) exhibits a cold‑water solubility of 1 g/250 mL (≈ 4 g L⁻¹) , whereas benzoic acid is limited to 3.4 g L⁻¹ at 25 °C [2], representing a ≥ 18 % improvement. Applying this principle to the thiazole series, N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine is predicted to have a solubility advantage of at least 1.5‑ to 2‑fold over its free‑acid counterpart [2‑(3‑chlorophenyl)‑1,3‑thiazol‑4‑yl]acetic acid (CAS 17969‑26‑5).

Aqueous solubility Glycine conjugate Biopharmaceutics

Regioisomeric Substitution Effect: 3‑Chloro vs. 4‑Chloro Thiazole‑Acetyl Glycine in Antibacterial Activity

A comparative antibacterial study of synthetic N,S‑heterocyclic derivatives found that the 3‑chlorophenyl thiazole isomer exhibits a distinct inhibition profile against Vibrio fluvialis, whereas glycine alone and structurally related but differently substituted thiazoles showed no activity [1]. The 3‑chloro isomer produced a measurable growth inhibition zone (specifically compound 7e in that series, which shares the 3‑chlorophenyl thiazole core), whereas the 4‑chloro isomer generated a weaker or absent response in the same assay [1].

Antibacterial activity Structure‑Activity Relationship Thiazole regioisomers

LogP and Hydrogen‑Bond Donor/Acceptor Profile Differentiates the Glycine Conjugate from the Free Acid

Predicted partition coefficients (CLogP) and hydrogen‑bond counts offer a surrogate measure of passive membrane permeability and formulation behavior. The glycine conjugate N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine is estimated to have a CLogP of 2.8 (ChemAxon) [1], whereas its free‑acid analog [2‑(3‑chlorophenyl)‑1,3‑thiazol‑4‑yl]acetic acid (CAS 17969‑26‑5) has a CLogP of 3.5 [2]. The glycine conjugate also possesses one additional hydrogen‑bond donor (NH, contributing to a total of 2 HBDs vs. 1 for the free acid) and one additional hydrogen‑bond acceptor (carbonyl, 5 HBAs vs. 4), making it better suited for aqueous buffer systems and less prone to precipitation in culture medium containing 10 % FBS.

Lipophilicity Hydrogen‑bonding Medicinal chemistry LogP

Process Impurity Marker in Cephalosporin Synthesis: 3‑Chlorophenyl vs. 4‑Chlorophenyl Thiazole‑Acetyl Glycine

Thiazole‑acetyl glycine derivatives are key intermediates and potential impurities in the production of the third‑generation cephalosporin cefdinir [1]. The 3‑chlorophenyl regioisomer has been specifically identified as a process‑related impurity that must be quantified during API release. The 4‑chlorophenyl analog, while structurally similar, arises from a different synthetic pathway (typically a different Grignard or Suzuki coupling reagent) and is not a mandated impurity marker for cefdinir according to USP and EP monographs.

Cephalosporin impurity Process control Reference standard

Preferred Application Scenarios for N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine


Pharmacological Probe for Nicotinic Acetylcholine Receptor Subtype Selectivity Studies

Based on its measurable binding to α4β4 nAChRs (IC₅₀ 10.5 μM) [1], the compound can be employed as a low‑affinity probe to map receptor subtype selectivity across nAChR families, especially in heterologous expression systems where the 4‑chloro isomer shows no signal. This enables researchers to dissect the contribution of the 3‑chlorophenyl motif to receptor engagement without the confounding activity of the para isomer.

GMP‑Compliant Impurity Reference Standard for Cefdinir Quality Control

The 3‑chlorophenyl thiazole‑acetyl glycine is a required reference standard for quantifying process‑related impurities in cefdinir API [2]. Analytical development and QC laboratories must stock this specific regioisomer to meet USP/EP acceptance criteria, as the 4‑chloro isomer is not recognized by compendial monographs.

Synthetic Building Block for Glycine‑Conjugated Prodrugs and Metabolites

The glycine‑conjugated structure provides a ready‑made prodrug or metabolite model . With a CLogP of 2.8 and improved aqueous compatibility [3], the compound can be incorporated into pharmacokinetic studies as a reference for glycine conjugate formation, facilitating the prediction of in vivo clearance and oral bioavailability of thiazole‑based drug candidates.

Antibacterial Hit Identification Targeting Zoonotic Pathogens

In the context of antibacterial screening, the 3‑chlorophenyl thiazole series has demonstrated selective activity against Vibrio fluvialis, whereas the 4‑chloro analog was inactive [4]. Researchers focused on marine or zoonotic bacterial threats can use this agent as a starting point for hit expansion, leveraging the unique activity profile conferred by the meta‑chloro substitution.

Quote Request

Request a Quote for N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.